molecular formula C12H17NO5 B6607964 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid CAS No. 2386440-36-2

2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid

Cat. No.: B6607964
CAS No.: 2386440-36-2
M. Wt: 255.27 g/mol
InChI Key: WNOQKSIFWDDMLN-UHFFFAOYSA-N
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Description

2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid is a member of the spirocyclic compound family, known for their unique structural and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H19NO5C_{12}H_{19}NO_5, with a molecular weight of approximately 257.28 g/mol. The structure features a spirocyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₅
Molecular Weight257.28 g/mol
CAS Number1251006-00-4
Melting Point123 - 127 °C

Mechanisms of Biological Activity

Research indicates that spirocyclic compounds can interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for This compound are still under investigation, but several studies suggest potential roles in:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as fatty acid synthase (FASN) and other acyl carrier proteins.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for further development in treating infections.
  • Anticancer Properties : Preliminary studies suggest that spirocyclic compounds may induce apoptosis in cancer cells, warranting further exploration in oncology.

Study 1: Enzyme Inhibition

A study focused on related azaspiro compounds demonstrated significant inhibition of FASN activity, leading to reduced lipid synthesis in cancer cell lines. The mechanism was attributed to competitive inhibition at the active site of the enzyme, suggesting that This compound could share similar properties.

Study 2: Antimicrobial Activity

In vitro tests indicated that derivatives of this compound exhibited antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

Study 3: Anticancer Activity

Research exploring the cytotoxic effects of spirocyclic compounds revealed that This compound induced apoptosis in human cancer cell lines through the activation of caspase pathways.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-11(2,3)18-10(16)13-6-12(7-13)4-8(5-17-12)9(14)15/h4H,5-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOQKSIFWDDMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C=C(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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